3-Amino-N-(3-methoxypropyl)propanamide hydrochloride
CAS No.: 1220037-58-0
Cat. No.: VC3065589
Molecular Formula: C7H17ClN2O2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220037-58-0 |
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Molecular Formula | C7H17ClN2O2 |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 3-amino-N-(3-methoxypropyl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C7H16N2O2.ClH/c1-11-6-2-5-9-7(10)3-4-8;/h2-6,8H2,1H3,(H,9,10);1H |
Standard InChI Key | QCKKYBUQQWPVFD-UHFFFAOYSA-N |
SMILES | COCCCNC(=O)CCN.Cl |
Canonical SMILES | COCCCNC(=O)CCN.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Amino-N-(3-methoxypropyl)propanamide hydrochloride is structurally related to several compounds found in chemical databases. The non-hydrochloride version, 3-amino-N-(3-methoxypropyl)propanamide, has a molecular formula of C7H16N2O2 and a molecular weight of 160.21 g/mol . The structure contains several key functional groups:
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A primary amine group (3-amino)
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An amide linkage
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A methoxy terminus (3-methoxypropyl)
The hydrochloride salt would have an additional HCl component, modifying its molecular weight and solubility properties. The basic structure can be represented using various chemical notations:
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SMILES notation for the related non-hydrochloride form: COCCCNC(=O)CCN
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InChI for the related compound: InChI=1S/C7H16N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-6,8H2,1H3,(H,9,10)
Physical and Chemical Properties
Based on analysis of similar compounds, 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride likely possesses the following properties:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Probable high water solubility (characteristic of hydrochloride salts)
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Molecular weight: Approximately 196.67 g/mol (accounting for the HCl component)
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Stability: Likely stable under standard conditions, but may be hygroscopic
The presence of the hydrochloride group would significantly affect the compound's physical properties compared to its free base form, typically increasing water solubility while decreasing solubility in organic solvents.
Relationship to Similar Compounds
Several related compounds provide insight into the potential properties of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride:
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3-amino-N-(3-methoxypropyl)propanamide (CID: 22692024) - The free base form of the target compound
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3-[(3-Methoxypropyl)amino]propanamide (CID: 28306974) - A structural isomer with a different arrangement of the same atoms
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3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride - A similar compound with a hydroxyl group instead of a methoxy group
The structural differences between these compounds would affect their chemical reactivity, especially in terms of hydrogen bonding capabilities and nucleophilicity.
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride would likely follow similar routes to related compounds. Based on chemical principles, possible synthetic routes may include:
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Amidation reaction between 3-aminopropanoic acid (or its derivatives) and 3-methoxypropylamine
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Nucleophilic substitution reaction between a protected 3-aminopropanamide and a methoxypropyl halide
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Conversion of the corresponding free base to the hydrochloride salt using HCl in an appropriate solvent
The synthesis would require careful control of reaction conditions to avoid side reactions and ensure selectivity.
Purification Methods
Purification of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride would likely involve:
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Recrystallization from appropriate solvent systems
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Column chromatography for removing impurities
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Salt formation and precipitation techniques
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Potentially, preparative HPLC for high-purity requirements
Chemical Reactions
Types of Reactions
Based on its functional groups, 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride would likely participate in several types of reactions:
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Amine-related reactions:
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Acylation of the primary amine
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Alkylation
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Imine formation
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Amide-related reactions:
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Hydrolysis
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Reduction
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Transamidation
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Ether-related reactions:
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Cleavage under strong acidic conditions
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Oxidation
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Common Reagents and Conditions
The compound would interact with various reagents, including:
Reagent Type | Example Reagents | Expected Reaction |
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Acylating agents | Acetic anhydride, benzoyl chloride | N-acylation at primary amine |
Reducing agents | LiAlH4, NaBH4 | Reduction of amide to amine |
Oxidizing agents | KMnO4, H2O2 | Oxidation of ether or amine groups |
Acids | HCl, H2SO4 | Protonation, potential ether cleavage |
Bases | NaOH, KOH | Deprotonation, potential amide hydrolysis |
Major Products Formed
The reactivity of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride would generate various products depending on reaction conditions:
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Acylation of the primary amine would yield N-acylated derivatives
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Reduction of the amide function could lead to N-(3-methoxypropyl)-1,3-diaminopropane
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Ether cleavage would produce the corresponding hydroxyl derivative
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Complete hydrolysis would yield 3-aminopropanoic acid and 3-methoxypropylamine
Applications and Uses
Scientific Research Applications
Based on the properties of similar compounds, 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride may find applications in:
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Organic Synthesis:
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As a building block for more complex molecules
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In the preparation of pharmaceutically relevant compounds
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For the synthesis of specialized polymers
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Biochemical Research:
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As a probe for studying enzyme mechanisms
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In protein-ligand interaction studies
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As a model compound for understanding amide bond formation/cleavage
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Analytical Methods
Identification Techniques
Several analytical methods would be suitable for the identification and characterization of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride:
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Spectroscopic Methods:
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NMR spectroscopy (1H and 13C)
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Infrared spectroscopy (IR)
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Mass spectrometry (MS)
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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Comparative Analysis
Comparison with Similar Compounds
The following table compares key properties of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride with related compounds:
Structure-Activity Relationships
The structural features of 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride would influence its reactivity and potential applications:
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The primary amine group provides nucleophilicity and hydrogen bonding capability
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The amide linkage offers stability and potential for biological recognition
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The methoxy group provides ether functionality and potential for further derivatization
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The hydrochloride salt form would enhance water solubility and potentially stability
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